molecular formula C8H7BrF3NO2S B8696401 N-(4-bromo-3-(trifluoromethyl)phenyl)methanesulfonamide

N-(4-bromo-3-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No. B8696401
M. Wt: 318.11 g/mol
InChI Key: UJSPTOTYUBYUCN-UHFFFAOYSA-N
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Patent
US08916553B2

Procedure details

A solution of 4-bromo-3-(trifluoromethyl)aniline (5.0 g, 20.8 mmol) and pyridine (16.9 mL, 208 mmol) in THF (60 mL) was treated slowly with methanesulfonyl chloride (2.10 mL, 27.1 mmol). The resulting yellow solution was stirred at room temperature for 2 hours, concentrated to dryness and then evaporated twice from toluene to afford syrup. The crude material was purified by silica gel chromatography eluting with 0% to 10% acetone in CH2Cl2 to afford Intermediate 52A (6.6 g, 100% yield) as a white solid. HPLC Ret timed: 3.32 min. MS: m/z=318, 320 [M+H]+; 1H NMR (500 MHz, CD3OD) δ ppm 7.80-7.75 (1 H, d), 7.63 (1 H, brs), 7.43-7.37 (1 H, d), 3.03 (3 H, s).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
16.9 mL
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][C:3]=1[C:9]([F:12])([F:11])[F:10].N1C=CC=CC=1.[CH3:19][S:20](Cl)(=[O:22])=[O:21]>C1COCC1>[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][S:20]([CH3:19])(=[O:22])=[O:21])=[CH:4][C:3]=1[C:9]([F:10])([F:11])[F:12]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(N)C=C1)C(F)(F)F
Name
Quantity
16.9 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
2.1 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
60 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
evaporated twice from toluene
CUSTOM
Type
CUSTOM
Details
to afford syrup
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0% to 10% acetone in CH2Cl2

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=C(C=C(C=C1)NS(=O)(=O)C)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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